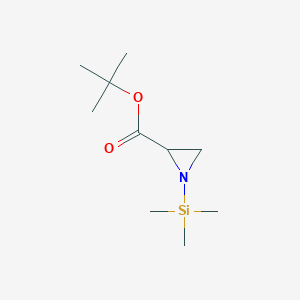

tert-butyl 1-(trimethylsilyl)aziridine-2-carboxylate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

“tert-Butyl aziridine-1-carboxylate” is a chemical compound with the CAS Number: 97308-23-1 . It has a molecular weight of 143.19 and is a liquid at room temperature . It’s used as a building block and laboratory chemical .

Synthesis Analysis

The synthesis of “tert-butyl aziridine-1-carboxylate” is subject to research and development . It’s used as an organic experimental building block .Physical And Chemical Properties Analysis

“tert-Butyl aziridine-1-carboxylate” is a liquid at room temperature . It has a molecular weight of 143.19 .Wissenschaftliche Forschungsanwendungen

Anionic Polymerization

This compound plays a crucial role in the anionic polymerization of aziridines. The tert-butyloxycarbonyl (BOC) group on the aziridine nitrogen activates the aziridine for anionic-ring-opening polymerizations (AROP) and allows the synthesis of low-molecular-weight poly (BocAz) chains . This process is essential in the synthesis of linear polyethyleneimine .

Synthesis of Polyethyleneimine

The deprotection of poly (BocAz) using trifluoroacetic acid (TFA) cleanly produces linear polyethyleneimine . Polyethyleneimine is a polymer with a high amine density that is widely studied for a wide range of applications, including non-viral gene transfection, metal chelation, and CO2 capture .

Synthesis of Biologically Active Natural Products

The compound can be used as a potential precursor to biologically active natural products like Indiacen A and Indiacen B . These natural products have been found to possess anticancer, anti-inflammatory, antinociceptive, antipsychotic, analgesic, cytotoxic, and 5-lipoxygenase inhibitory activities .

Synthesis of Complex 3-Aryl Aziridine Structures

The compound can be used in the addition of tert-Butyl diazoacetate to one-pot-generated aldimines under pyridinium triflate catalysis to obtain more complex 3-aryl aziridine structures .

Synthesis of Polyimines

The compound can play a larger role in the activation of aziridines in anionic polymerization and in the synthesis of polyimines .

Synthesis of Indole Derivatives

The compound can be used in the synthesis of indole derivatives, which are significant as a scaffold in the synthesis of biologically active natural products .

Safety and Hazards

Wirkmechanismus

Target of Action

Tert-butyl 1-(trimethylsilyl)aziridine-2-carboxylate is a derivative of aziridine-2-carboxylic acid . Aziridine-2-carboxylic acid derivatives have been found to inhibit Protein Disulfide Isomerase (PDIA1), an enzyme that plays a crucial role in protein folding .

Mode of Action

The aziridine ring in the compound is highly reactive due to its strain energy, which promotes its reactivity towards nucleophiles . This reaction mainly proceeds with ring opening and generation of alkylated products . It is speculated that under physiological pH, aziridine-2-carboxamide selectively alkylates only thiol groups of cancer cell surface proteins .

Biochemical Pathways

The inhibition of PDIA1 by aziridine-2-carboxylic acid derivatives can affect the protein folding process . PDIA1 is an enzyme that corrects the 3D structure of native proteins synthesized in the endoplasmic reticulum . Inhibition of PDIA1 can disrupt the protein folding process, potentially leading to the accumulation of misfolded proteins .

Result of Action

The inhibition of PDIA1 by aziridine-2-carboxylic acid derivatives can potentially lead to the accumulation of misfolded proteins . This can disrupt cellular functions and potentially lead to cell death .

Action Environment

The action of tert-butyl 1-(trimethylsilyl)aziridine-2-carboxylate can be influenced by various environmental factors. For instance, the pH of the environment can affect the reactivity of the aziridine ring

Eigenschaften

IUPAC Name |

tert-butyl 1-trimethylsilylaziridine-2-carboxylate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H21NO2Si/c1-10(2,3)13-9(12)8-7-11(8)14(4,5)6/h8H,7H2,1-6H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JSFGFGJUAFNHLJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)C1CN1[Si](C)(C)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H21NO2Si |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

215.36 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Tert-butyl 1-(trimethylsilyl)aziridine-2-carboxylate | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3,5-dichloro-N-[(6-cyclopropylpyrimidin-4-yl)methyl]benzamide](/img/structure/B6431880.png)

![(2E)-3-(furan-2-yl)-1-{3-[(2-methylpyrimidin-4-yl)oxy]pyrrolidin-1-yl}prop-2-en-1-one](/img/structure/B6431888.png)

![6-(difluoromethyl)-3-[(1-{5H,7H,8H-thiopyrano[4,3-c]pyridazin-3-yl}piperidin-4-yl)methyl]-3,4-dihydropyrimidin-4-one](/img/structure/B6431889.png)

![6-(3-nitrophenyl)-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B6431923.png)

![2-({5-methyl-8-thia-4,6-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),3,5-tetraen-3-yl}sulfanyl)-1-[4-(4-methylbenzenesulfonyl)piperazin-1-yl]ethan-1-one](/img/structure/B6431936.png)

![methyl 5-oxo-1-[2-(pyridin-2-yl)ethyl]pyrrolidine-3-carboxylate](/img/structure/B6431965.png)